3-Ethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

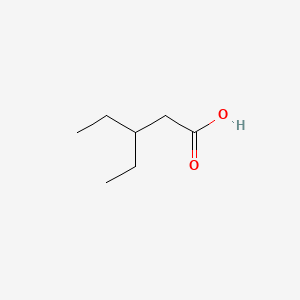

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUSOSLBXVJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207594 | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-87-2 | |

| Record name | 3-Ethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylpentanoic Acid: Properties, Synthesis, and Applications

Foreword

In the landscape of modern chemical research and pharmaceutical development, a nuanced understanding of molecular entities is paramount. 3-Ethylpentanoic acid (CAS No: 58888-87-2), a branched-chain fatty acid, represents a molecule of significant interest. While structurally unassuming, its chemical properties and biological interactions offer a compelling narrative for researchers. This guide is designed for the discerning scientist, moving beyond a superficial listing of data to explore the causality behind its behavior. We will delve into its physicochemical characteristics, spectroscopic signature, synthetic pathways, and its emerging role as a synthetic intermediate and biologically active compound. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound is a carboxylic acid characterized by a seven-carbon skeleton. Its structure consists of a pentanoic acid backbone with an ethyl group substituted at the third carbon position.[1] This branching imparts specific steric and electronic properties that influence its reactivity and physical behavior compared to its linear isomer, heptanoic acid. The carboxyl functional group is the primary site of reactivity and is responsible for its acidic nature and ability to form hydrogen bonds.[1]

Structural and General Data

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 58888-87-2 | PubChem[2] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[2] |

| Molecular Weight | 130.18 g/mol | PubChem[2] |

| SMILES | CCC(CC)CC(=O)O | Biosynth[3] |

| InChI Key | ATUUSOSLBXVJKL-UHFFFAOYSA-N | CymitQuimica[1] |

Physical and Chemical Properties

A summary of the key physicochemical properties is crucial for predicting the behavior of this compound in various experimental conditions, from reaction setups to analytical separations.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |

| Density | 0.9 ± 0.1 g/cm³ | ECHEMI[4], Chemsrc[5] |

| Boiling Point | ~212-215 °C at 760 mmHg | ECHEMI[4], Chemsrc[5] |

| Flash Point | 102.8 ± 6.9 °C | ECHEMI[4] |

| Refractive Index | ~1.431 | ECHEMI[4] |

| XLogP3 | 2.1 | PubChem[2] |

| Topological Polar Surface Area | 37.3 Ų | PubChem[2] |

Expertise & Experience Insight: The XLogP3 value of 2.1 indicates moderate lipophilicity. This suggests that while it has some solubility in nonpolar organic solvents, the carboxylic acid group ensures a degree of polarity. This balance is critical in drug development, influencing properties like membrane permeability and interaction with biological targets. The relatively high boiling point is a direct consequence of intermolecular hydrogen bonding between the carboxylic acid groups.

Spectroscopic Characterization: The Molecular Fingerprint

Accurate structural elucidation is the bedrock of chemical science. The combination of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous identification of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying the key functional groups in this compound.

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3500 cm⁻¹ region. This characteristic broadness is due to the strong hydrogen bonding between acid molecules in the liquid phase.[6]

-

C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band characteristic of a carboxylic acid carbonyl group will be present, typically between 1700-1725 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH (1H): A very broad singlet, highly deshielded, appearing far downfield (typically 10-12 ppm). Its broadness is due to chemical exchange.[6]

-

-CH- (1H): A multiplet, located alpha to two methylene groups and beta to the carbonyl.

-

-CH₂- (alpha to COOH, 2H): A doublet, deshielded by the adjacent carbonyl group.

-

-CH₂- (in ethyl groups, 4H): A quartet, coupled to the adjacent methyl protons.

-

-CH₃ (in ethyl groups, 6H): A triplet, coupled to the adjacent methylene protons.

-

-

¹³C NMR:

-

-COOH: The carbonyl carbon is the most deshielded, appearing in the 175-185 ppm region.[6]

-

-CH-: The tertiary carbon at position 3.

-

-CH₂-: Signals for the three distinct methylene carbons.

-

-CH₃: Signal for the two equivalent methyl carbons.

-

Mass Spectrometry (MS)

Electron ionization mass spectrometry will show a molecular ion peak ([M]⁺) at m/z = 130. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl radical (-OH, m/z = 113) and the subsequent loss of carbon monoxide (-CO, m/z = 85), which is a signature fragmentation pathway.[6]

Synthesis and Chemical Reactivity

Understanding how a molecule is synthesized and how it reacts is fundamental to its application. This compound serves as a valuable synthetic intermediate.[7]

Plausible Synthetic Pathway: Malonic Ester Synthesis

A robust and common method for preparing substituted carboxylic acids is the malonic ester synthesis. While direct synthesis for this compound is not detailed in the provided literature, a scientifically sound protocol can be extrapolated from the synthesis of its close analog, 3-methylpentanoic acid.[8] This demonstrates a logical approach to creating branched-chain acids.

Experimental Protocol: Synthesis via Diethyl Ethylmalonate

-

Deprotonation: Diethyl ethylmalonate is treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate a stabilized enolate. The ethoxide anion abstracts the acidic α-hydrogen between the two ester groups.

-

Alkylation: The resulting enolate nucleophile is then alkylated with an ethyl halide, such as ethyl bromide (CH₃CH₂Br). This introduces the second ethyl group at the α-position.

-

Saponification and Decarboxylation: The resulting diethyl diethylmalonate is hydrolyzed under basic conditions (e.g., using aqueous potassium hydroxide to prevent precipitation of salts) followed by acidification (e.g., with H₂SO₄).[8] Heating the resulting dicarboxylic acid intermediate causes decarboxylation, yielding the final product, this compound.

Causality Insight: The choice of potassium hydroxide over sodium hydroxide for saponification is critical to maintain a homogenous reaction mixture, as sodium salts of the intermediate can precipitate and stall the reaction.[8] Subsequent acidification must be done with a non-volatile acid like sulfuric acid to prevent co-distillation with the product during purification.[8]

Caption: Malonic ester synthesis pathway for this compound.

Core Reactivity

The chemistry of this compound is dominated by its carboxyl group. It undergoes reactions typical of carboxylic acids, making it a versatile building block in organic synthesis.[1][7]

-

Neutralization: As an acid, it reacts with bases to form carboxylate salts.

-

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form esters. This is a fundamental transformation used to modify the molecule's properties or protect the carboxyl group.[1]

-

Amidation: The carboxyl group can be converted to an amide, often via an acyl chloride intermediate, by reacting with an amine. This is a cornerstone reaction in the synthesis of many pharmaceuticals.[7]

Caption: Key reactions of the this compound carboxyl group.

Applications in Research and Drug Development

This compound is more than a simple chemical intermediate; its unique structure has led to its investigation in several high-value applications.

Analytical Reference Standard

The compound is used as a fully characterized reference standard for analytical method development, validation, and quality control during drug synthesis and formulation.[9] Its purity and known spectroscopic properties allow for the accurate quantification and identification of related substances in complex matrices.

Potential Therapeutic Activity

Emerging research has highlighted the potential biological activity of this compound, making it a molecule of interest for drug discovery professionals.

-

HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity.[1][3] HDAC inhibitors are a class of compounds being actively investigated as anti-cancer agents, as they can modulate gene expression and induce cell cycle arrest and apoptosis in tumor cells.

-

Fatty Acid Synthase Inhibition: The molecule also demonstrates inhibitory effects on fatty acid synthase, an enzyme involved in the production of branched-chain fatty acids that can be hepatotoxic.[1][3] This mechanism is relevant to metabolic disorders and certain types of cancer where fatty acid metabolism is dysregulated.

Pharmacokinetic Interest

Studies in animal models have indicated that this compound possesses interesting pharmacokinetic properties. It can be converted into a more hydrophobic form by endogenous enzymes, which may enhance its absorption from the gastrointestinal tract and alter its metabolic profile in the liver.[1][3] This inherent "drug-like" characteristic makes its scaffold an attractive starting point for medicinal chemistry campaigns.

Safety and Handling

A thorough understanding of a chemical's hazard profile is non-negotiable for ensuring laboratory safety.

-

Primary Hazards: Like many carboxylic acids, this compound is expected to be an irritant. Direct contact may cause skin and serious eye irritation.[1][10] Inhalation of vapors may cause respiratory tract irritation.[10]

-

Toxicological Profile: While specific toxicological data for this compound is limited, data for structurally related compounds like 2-ethylhexanoic acid indicate potential for developmental toxicity at high oral doses in rodent studies.[11] The proposed mechanism involves liver toxicity leading to a zinc deficiency in the developing embryo.[11] This underscores the importance of minimizing exposure.

Recommended Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10]

-

Skin: Wash off with soap and plenty of water.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[10]

-

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area.

References

- 1. CAS 58888-87-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS#:58888-87-2 | Chemsrc [chemsrc.com]

- 6. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 7. This compound | 58888-87-2 | Benchchem [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - CAS - 58888-87-2 | Axios Research [axios-research.com]

- 10. angenechemical.com [angenechemical.com]

- 11. cir-safety.org [cir-safety.org]

An In-depth Technical Guide to 3-Ethylpentanoic Acid (CAS: 58888-87-2)

This guide provides a comprehensive technical overview of 3-Ethylpentanoic acid, a branched-chain carboxylic acid with emerging significance in organic synthesis and potential therapeutic applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, potential mechanisms of action, and essential safety and handling information.

Introduction and Physicochemical Properties

This compound (CAS: 58888-87-2) is a seven-carbon carboxylic acid characterized by a pentanoic acid backbone with an ethyl group at the third carbon position.[1] This structural feature imparts specific physicochemical properties that influence its reactivity and biological activity. It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the carboxyl group allows for hydrogen bonding, influencing its solubility in polar solvents, while the branched alkyl chain contributes to its hydrophobic nature.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58888-87-2 | [2] |

| Molecular Formula | C₇H₁₄O₂ | [2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Boiling Point | 215.3 ± 8.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| pKa | 4.80 ± 0.10 (Predicted) | |

| LogP | 2.19 | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| SMILES | CCC(CC)CC(=O)O | [2] |

| InChIKey | ATUUSOSLBXVJKL-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Validated Approach via Malonic Ester Synthesis

The synthesis of this compound can be reliably achieved through the malonic ester synthesis, a classic and versatile method for the preparation of substituted carboxylic acids.[4][5][6][7] This multi-step process leverages the acidity of the α-hydrogens of diethyl malonate to facilitate alkylation, followed by hydrolysis and decarboxylation to yield the final product.

Synthesis Workflow

The overall synthetic strategy involves three key stages:

-

Enolate Formation: Deprotonation of diethyl malonate using a strong base to form a nucleophilic enolate.

-

Alkylation: Nucleophilic attack of the enolate on an ethyl halide to introduce the ethyl group.

-

Hydrolysis and Decarboxylation: Conversion of the substituted malonic ester to the corresponding dicarboxylic acid, which then readily decarboxylates upon heating to yield this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for malonic ester synthesis.[4][5][8][9][10]

Step 1: Preparation of Diethyl Ethylmalonate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Enolate Formation: To the stirred, hot sodium ethoxide solution, slowly add diethyl malonate (1 equivalent). A voluminous white precipitate of the sodium salt of diethyl malonate may form.[9]

-

Alkylation: Gradually add ethyl bromide (1.05 equivalents) to the reaction mixture. The heat of the reaction should maintain a gentle reflux.[9]

-

Reaction Completion and Work-up: After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the reaction mixture becomes neutral. Remove the ethanol by distillation. To the residue, add water and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation.

-

Purification: Purify the crude diethyl ethylmalonate by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation

-

Hydrolysis: Reflux the purified diethyl ethylmalonate with an excess of a strong acid (e.g., aqueous HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH).[11][12]

-

Decarboxylation: If basic hydrolysis was performed, carefully acidify the reaction mixture. Heat the acidic solution to induce decarboxylation, which is typically accompanied by the evolution of carbon dioxide.

-

Isolation and Purification: After decarboxylation is complete, cool the reaction mixture and extract the this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent. The final product can be further purified by vacuum distillation.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

Analytical Workflow

Spectroscopic Data (Predicted and Analog-Based)

As of the date of this guide, publicly available, experimentally verified spectra for this compound are limited. The following data is based on predictions and analysis of structurally similar compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentanoic acid moieties. The unique proton at the C3 position would likely appear as a multiplet. The protons of the two ethyl groups would also exhibit distinct signals.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift.

-

FTIR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid group (typically around 2500-3300 cm⁻¹) and a strong C=O stretching band (around 1700-1725 cm⁻¹). C-H stretching and bending vibrations will also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 130. Common fragmentation patterns for carboxylic acids would also be observed.

Applications and Potential Mechanisms of Action

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[10] Its structural motif can be incorporated into various compounds of therapeutic interest.[13]

Histone Deacetylase (HDAC) Inhibition

A significant area of interest for this compound and related short-chain fatty acids is their potential to act as histone deacetylase (HDAC) inhibitors.[14] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[15] By removing acetyl groups from histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.

HDAC inhibitors, by blocking this action, can lead to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[15] This mechanism is the basis for the investigation of HDAC inhibitors as anti-cancer agents.[14] While specific IC50 values for this compound are not widely reported, its structural similarity to other known aliphatic acid HDAC inhibitors suggests it may exhibit activity in this area.

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

General Handling: Work in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicology: Acute toxicity data for this compound indicates an LD50 (lethal dose, 50%) of >400 mg/kg in mice via the intraperitoneal route.[16] Short-chain fatty acids, in general, can be toxic at higher concentrations.[17][18] Studies on other short-chain fatty acids have shown that they are generally well-tolerated at lower doses.[19][20]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash with soap and water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a versatile branched-chain carboxylic acid with established utility in organic synthesis and promising potential in the field of drug discovery, particularly as a histone deacetylase inhibitor. This guide has provided a detailed framework for its synthesis, characterization, and potential applications, underpinned by established chemical principles and available scientific literature. Further research into its specific biological activities and toxicological profile will be crucial in fully elucidating its therapeutic potential.

References

- 1. library2.smu.ca [library2.smu.ca]

- 2. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:58888-87-2 | Chemsrc [chemsrc.com]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. benchchem.com [benchchem.com]

- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]

- 13. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 14. This compound | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]

- 15. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 17. Toxicity of short-chain fatty acids and alcohols towards Cladosporium resinae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toxicity of Short-Chain Fatty Acids and Alcohols Towards Cladosporium resinae - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mahendrapublications.com [mahendrapublications.com]

3-Ethylpentanoic acid structural formula

An In-Depth Technical Guide to the Structural Chemistry and Application of 3-Ethylpentanoic Acid

Abstract

This compound (CAS No: 58888-87-2) is a branched-chain carboxylic acid with the molecular formula C7H14O2.[1][2][3] As a structural isomer of heptanoic acid, its unique ethyl branching at the C3 position imparts distinct physicochemical properties and reactivity. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its structural formula and chemical identity, physicochemical properties, a representative synthetic pathway, methods for structural elucidation, and its applications as a versatile synthetic intermediate and biologically active molecule. The document concludes with essential safety and handling protocols to ensure its proper use in a laboratory setting.

Molecular Structure and Chemical Identity

The unambiguous identification of a chemical entity is foundational to all scientific research. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture: a five-carbon (pentan-) main chain with a carboxylic acid (-oic acid) functional group and an ethyl substituent at the third carbon atom.

Key Identifiers:

-

IUPAC Name: this compound[1]

The structure can be represented in various formats, each serving a different purpose in chemical informatics and research.

Caption: 2D Structural Formula of this compound.

Table 1: Structural and Chemical Informatics Identifiers

| Identifier | Value | Source |

|---|---|---|

| SMILES | CCC(CC)CC(=O)O | PubChem[1] |

| InChI | InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | PubChem[1] |

| InChIKey | ATUUSOSLBXVJKL-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its molecular structure. The carboxyl group allows for hydrogen bonding, while the seven-carbon aliphatic structure contributes to its hydrophobic character.[2]

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | CymitQuimica[2] |

| Boiling Point | 212-215.3 °C at 760 mmHg | ECHEMI, Chemsrc[5][6] |

| Density | ~0.9 g/cm³ | ECHEMI, Chemsrc[5][6] |

| pKa | 4.80 ± 0.10 (Predicted) | Guidechem[7] |

| XLogP3 | 2.1 | PubChem[1] |

The predicted pKa is typical for a short-chain carboxylic acid, indicating it is a weak acid. The XLogP3 value suggests moderate lipophilicity, a critical parameter in drug development for predicting absorption and distribution characteristics.

Synthesis and Purification: A Representative Protocol

This compound can be synthesized via several routes. A classic and reliable method is the malonic ester synthesis, which allows for the controlled formation of the α-substituted carboxylic acid backbone. While a direct protocol for this compound is not widely published, a robust procedure can be adapted from the synthesis of its close analog, 3-methylpentanoic acid, as detailed in Organic Syntheses.[8] The logic involves the alkylation of an appropriate malonic ester, followed by saponification, acidification, and thermal decarboxylation.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Malonic Ester Synthesis Approach

This protocol is a representative methodology. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Saponification:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve potassium hydroxide in water.

-

Heat the solution and slowly add diethyl ethyl(ethyl)malonate (the dialkylated intermediate). The heat of saponification will cause the solution to reflux.[8]

-

Rationale: A strong base (KOH) is used to hydrolyze the two ester groups to carboxylate salts. Potassium hydroxide is often preferred over sodium hydroxide to avoid the precipitation of salts, which can create a semi-solid mass.[8]

-

After the addition is complete, continue to reflux for 2-3 hours to ensure complete hydrolysis.

-

-

Alcohol Removal and Acidification:

-

Dilute the reaction mixture with water and distill approximately one-third of the volume.

-

Rationale: This step is critical to remove the ethanol formed during saponification. If left in the mixture, ethanol can re-esterify the product during the acidification step, reducing the final yield.[8]

-

Cool the remaining solution in an ice bath and slowly acidify with concentrated sulfuric acid until the solution is strongly acidic (test with litmus paper).

-

Rationale: Acidification protonates the dicarboxylate to form the unstable 3-ethyl-2-carboxypentanoic acid and neutralizes excess base. Sulfuric acid is used as it is non-volatile, unlike HCl which could co-distill with the product.[8]

-

-

Decarboxylation and Extraction:

-

Gently heat the acidified solution. Carbon dioxide will evolve as the malonic acid derivative decarboxylates to form crude this compound, which will separate as an oily layer.

-

Separate the organic layer and extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under atmospheric pressure. The fraction boiling around 212-215 °C should be collected.[5][6]

-

Rationale: Distillation is an effective method for purifying liquids with different boiling points from any remaining starting materials or side products.

-

Structural Elucidation and Analytical Characterization

Following synthesis, the identity and purity of this compound must be rigorously confirmed using a suite of analytical techniques.

-

¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides detailed information about the hydrogen environments. The expected spectrum for this compound would show:

-

Two triplets corresponding to the two distinct -CH₃ groups.

-

A multiplet for the single methine (-CH) proton at the C3 position, coupled to the adjacent methylene protons.

-

Overlapping multiplets for the three -CH₂- groups.

-

A broad singlet far downfield (>10 ppm) for the acidic carboxylic acid proton (-COOH).

-

-

¹³C NMR Spectroscopy (Carbon NMR): This technique reveals the number of unique carbon environments in the molecule. Due to the molecule's asymmetry, seven distinct signals are expected, including one signal in the characteristic region for a carboxylic acid carbon (~180 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of this compound will be dominated by two key features:

-

A very broad absorption band from approximately 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp absorption peak around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 130.19.[9] The fragmentation pattern would likely involve the loss of the carboxyl group and characteristic cleavages of the aliphatic side chains.[10]

Applications in Research and Drug Development

This compound is more than a simple chemical; it is a valuable tool in both academic research and industrial applications, particularly in the pharmaceutical sector.

-

Synthetic Intermediate: The compound serves as a crucial building block for constructing more complex molecules.[11] Its carboxylic acid handle can be readily converted into esters, amides, and other functional groups, making it a versatile starting material for multi-step syntheses.[2][11]

-

Pharmacological Research: Derivatives of this compound are of significant interest in drug discovery. Research has shown that the molecule itself may possess biological activity:

-

HDAC Inhibition: It has been shown to inhibit histone deacetylase (HDAC) activity, a mechanism of action being explored for potential anticancer drugs.[2][12]

-

Fatty Acid Synthase Inhibition: The compound can also inhibit the enzyme fatty acid synthase, which prevents the formation of certain branched-chain fatty acids that can be toxic to the liver.[2][12]

-

-

Analytical Reference Standard: In pharmaceutical development and quality control, highly purified this compound is used as a characterized reference standard for method development, validation, and traceability against pharmacopeial standards.[9]

-

Other Applications: It is also used as a flavoring agent in the food industry, where its unique profile contributes to the enhancement of certain food products.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13] All handling should occur in a well-ventilated area or a chemical fume hood.[14]

-

Hazards: this compound may cause skin and eye irritation.[2] It is a combustible liquid and should be kept away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep it segregated from incompatible materials such as strong oxidizing agents.[14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is a well-defined branched-chain fatty acid whose structural formula dictates its chemical behavior and utility. Its moderate lipophilicity, acidic functional group, and defined stereochemistry make it a valuable intermediate for organic synthesis and a molecule of interest for pharmacological investigation. A thorough understanding of its properties, synthesis, and analytical characterization, coupled with stringent safety protocols, enables researchers and drug development professionals to effectively leverage this compound in their scientific endeavors.

References

- 1. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 58888-87-2: this compound | CymitQuimica [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 58888-87-2 [chemicalbook.com]

- 5. This compound | CAS#:58888-87-2 | Chemsrc [chemsrc.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound - CAS - 58888-87-2 | Axios Research [axios-research.com]

- 10. Pentanoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]

- 11. This compound | 58888-87-2 | Benchchem [benchchem.com]

- 12. This compound | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]

- 13. angenechemical.com [angenechemical.com]

- 14. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to 3-Ethylpentanoic Acid: Nomenclature, Synthesis, and Applications

Abstract

3-Ethylpentanoic acid (CAS No. 58888-87-2) is a branched-chain carboxylic acid that serves as a versatile intermediate in organic and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive overview of its IUPAC nomenclature, physicochemical properties, validated synthesis protocols, and current applications. By elucidating the principles behind its naming, synthesis, and use, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work. All protocols and data are presented with the practical insights of an experienced application scientist to ensure both theoretical understanding and successful experimental outcomes.

Introduction: The Significance of Branched Aliphatic Carboxylic Acids

In the landscape of drug discovery and fine chemical synthesis, the structural diversity of molecular building blocks is paramount. Simple linear aliphatic acids have their place, but the introduction of branching, as seen in this compound, offers a critical tool for modulating molecular properties. Branching can influence a molecule's hydrophobicity, steric profile, and metabolic stability. For instance, the ethyl group in this compound creates a more sterically hindered and lipophilic molecule compared to its linear counterpart, heptanoic acid. These subtle changes can have profound effects on a derivative's biological activity, receptor binding affinity, and pharmacokinetic profile. This guide focuses specifically on this compound as an exemplar of this important class of synthetic intermediates.[1][4]

IUPAC Nomenclature and Structural Elucidation

The systematic name of a compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. For carboxylic acids, the carboxyl group (-COOH) is the highest priority functional group, dictating the numbering of the parent carbon chain.[5][6][7][8]

The IUPAC name This compound is derived as follows:[9]

-

Identify the Principal Functional Group : The molecule contains a carboxyl group (-COOH), making it a carboxylic acid.[1][5]

-

Determine the Parent Chain : The longest continuous carbon chain that includes the carboxyl carbon is identified. In this case, it is a five-carbon chain. The carboxyl carbon is always assigned position #1.[6][8]

-

Name the Parent Chain : A five-carbon alkane is pentane. Following IUPAC rules, the "-e" is dropped and the suffix "-oic acid" is added, yielding "pentanoic acid".[5][10]

-

Identify and Number Substituents : An ethyl group (-CH₂CH₃) is attached to the third carbon of the parent chain.

-

Assemble the Full Name : The substituent, with its locant, is placed before the parent name to give the final, unambiguous name: This compound .[9]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, purification, and application in synthesis. This compound is a colorless to pale yellow liquid with a distinct odor.[1] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 58888-87-2 | [9][11][12][13][14] |

| Molecular Formula | C₇H₁₄O₂ | [1][9][12][13] |

| Molecular Weight | 130.18 g/mol | [9][12] |

| Boiling Point | ~212-215 °C at 760 mmHg | [12][14][15] |

| Density | ~0.9 g/cm³ | [12][14] |

| pKa | ~4.80 (Predicted) | [11] |

| Refractive Index | ~1.431 | [12] |

From an analytical standpoint, the identity and purity of this compound would be confirmed by spectroscopic methods. While a specific spectrum is not provided in the search results, a senior scientist would anticipate the following characteristic signals:

-

¹H NMR : A broad singlet for the acidic proton (-COOH), complex multiplets for the methine proton at C3 and the four methylene protons (-CH₂-), and overlapping triplets for the two methyl groups (-CH₃).

-

¹³C NMR : A signal in the range of 170-180 ppm for the carbonyl carbon, and several signals in the aliphatic region (10-50 ppm) for the other six carbons.

-

IR Spectroscopy : A very broad O-H stretch from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch at ~1710 cm⁻¹.

Synthesis and Purification Protocol

A common and reliable method for synthesizing branched carboxylic acids like this compound is through the malonic ester synthesis. This method provides good control over the final structure. The following protocol is a representative procedure adapted from established methods for similar compounds.

Experimental Protocol: Synthesis via Diethyl Malonate Alkylation

Objective: To synthesize this compound from diethyl malonate and 1-bromopropane.

Materials:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl malonate

-

1-Bromopropane

-

Potassium hydroxide (KOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen). Causality: Ethanol is the solvent of choice as its conjugate base is the alkoxide used, preventing transesterification. An inert atmosphere prevents reaction with atmospheric moisture.

-

First Alkylation: Add diethyl malonate dropwise to the stirred solution. The ethoxide acts as a strong base to deprotonate the acidic α-carbon of the malonic ester, forming a nucleophilic enolate.

-

Second Alkylation: To the resulting enolate solution, add 1-bromopropane dropwise. The enolate will displace the bromide in an Sₙ2 reaction. Allow the reaction to reflux for 2-3 hours to ensure complete alkylation.

-

Saponification: After cooling, add a concentrated aqueous solution of potassium hydroxide (KOH). Reflux the mixture for several hours. Causality: This step hydrolyzes both ester groups to carboxylates, forming a dicarboxylic acid salt.

-

Decarboxylation: Cool the reaction mixture in an ice bath and slowly acidify with concentrated sulfuric acid until the pH is ~1-2. Gently heat the solution. Causality: Acidification protonates the carboxylates. The resulting β-keto acid structure is unstable to heat and readily decarboxylates, releasing CO₂ and yielding the final product.

-

Workup and Extraction: After cooling, extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts. Causality: The product is more soluble in the organic solvent, allowing for its separation from inorganic salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial synthetic intermediate for constructing more complex molecules.[2] Its structural motif can be incorporated into various therapeutic candidates.

-

Synthetic Intermediate: The compound is a building block in organic synthesis.[1][2] Its carboxylic acid group can be readily converted into esters, amides, acid chlorides, or reduced to an alcohol, providing a versatile handle for further molecular elaboration.[1] It is a starting material for derivatives like (2S)-2-acetamido-3-ethylpentanoic acid, a non-proteinogenic amino acid with potential research applications.[2]

-

Potential Biological Activity: While data is limited, some research suggests that this compound and its derivatives may possess biological activity. It has been investigated for potential inhibition of histone deacetylase (HDAC) and fatty acid synthase, which are targets in anticancer drug research.[4] It has also been used as a flavoring agent in the food industry.[3]

-

Reference Standard: In pharmaceutical development, well-characterized compounds like this compound are used as reference standards for analytical method development, validation, and quality control during the synthesis of related APIs.[13]

Conclusion

This compound is a structurally simple yet synthetically valuable branched-chain carboxylic acid. Its unambiguous IUPAC name reflects a logical, rule-based system that is fundamental to chemical communication. The compound's accessible synthesis and versatile reactivity make it a useful building block for researchers in organic chemistry and drug discovery. A firm grasp of its properties, nomenclature, and synthesis is essential for any scientist aiming to incorporate this or similar branched structures into more complex molecular designs.

References

- 1. CAS 58888-87-2: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 58888-87-2 | Benchchem [benchchem.com]

- 3. Cas 58888-87-2,this compound | lookchem [lookchem.com]

- 4. This compound | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]

- 5. Naming Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. study.com [study.com]

- 11. Page loading... [guidechem.com]

- 12. echemi.com [echemi.com]

- 13. This compound - CAS - 58888-87-2 | Axios Research [axios-research.com]

- 14. This compound | CAS#:58888-87-2 | Chemsrc [chemsrc.com]

- 15. This compound [stenutz.eu]

An In-depth Technical Guide to 3-Ethylpentanoic Acid and Its Chemical Identity

This guide provides a comprehensive technical overview of 3-Ethylpentanoic acid, a branched-chain fatty acid with significant applications in organic synthesis and potential roles in pharmaceutical and biomedical research. Designed for researchers, scientists, and drug development professionals, this document delves into the nomenclature, synthesis, physicochemical properties, and biological significance of this versatile molecule.

Nomenclature and Identification: Establishing a Clear Chemical Identity

Accurate and unambiguous identification of a chemical entity is paramount in scientific research and development. This compound is known by several synonyms and is cataloged in numerous chemical databases. Establishing a clear understanding of its various identifiers is the first step in any rigorous scientific investigation.

The systematic IUPAC name for this compound is This compound .[1] This name is derived from the five-carbon pentanoic acid backbone, with an ethyl group substituent at the third carbon position. The molecule is also commonly referred to as 3-ethylvaleric acid .[2]

A comprehensive list of synonyms and identifiers is presented in Table 1, providing a robust reference for literature searches and material procurement.

| Identifier Type | Value | Authoritative Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58888-87-2 | PubChem, ChemicalBook[1][3] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| InChI Key | ATUUSOSLBXVJKL-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC(CC)CC(=O)O | PubChem[1] |

| Common Synonyms | 3-ethyl-pentanoic acid, Pentanoic acid, 3-ethyl-, 3-ethylvaleric acid | PubChem, Axios Research[1][2] |

| Database IDs | PubChem CID: 134460, ChemSpider ID: 118435, BRN: 1747327 | PubChem[1] |

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several classic and modern organic chemistry reactions. The choice of synthetic route often depends on the desired scale, purity requirements, and the availability of starting materials. Here, we discuss the most prominent and reliable methods.

Malonic Ester Synthesis: The Classic and Reliable Route

The malonic ester synthesis is a robust and well-established method for the preparation of substituted carboxylic acids, making it an ideal choice for the synthesis of this compound.[4][5] This method's reliability is underscored by its inclusion in the esteemed Organic Syntheses collection for analogous compounds.[4]

The causality behind this experimental choice lies in the high acidity of the α-protons of diethyl malonate, which allows for easy deprotonation with a standard base like sodium ethoxide to form a stable enolate. This nucleophilic enolate can then be alkylated. For this compound, a symmetrical dialkylation is required.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis (Adapted from Organic Syntheses)

This protocol is adapted from the validated procedure for the synthesis of 3-methylpentanoic acid and is expected to provide a good yield of the target compound.[4]

Step 1: Deprotonation of Diethyl Malonate

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium ethoxide in absolute ethanol.

-

While stirring, add diethyl malonate dropwise to the solution. The reaction is exothermic.

Step 2: Dialkylation with Ethyl Bromide

-

To the resulting solution of the diethyl malonate enolate, add ethyl bromide dropwise.

-

Reflux the mixture for 2-3 hours to ensure complete dialkylation. The enolate will displace the bromide in an Sₙ2 reaction.

-

Repeat the deprotonation and alkylation with a second equivalent of ethyl bromide.

Step 3: Saponification and Acidification

-

To the dialkylated ester, add a solution of potassium hydroxide in water.

-

Reflux the mixture for 2-3 hours to hydrolyze the ester groups to carboxylates.

-

After cooling, carefully acidify the reaction mixture with concentrated sulfuric acid. This will protonate the carboxylates and induce decarboxylation of the geminal diacid upon heating.

Step 4: Decarboxylation and Purification

-

Gently heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

-

The resulting this compound will form a separate layer. Isolate the organic layer.

-

Purify the crude acid by distillation under reduced pressure.

Expected Yield: Based on the synthesis of the analogous 3-methylpentanoic acid, a yield of 60-70% can be expected.[4]

Caption: Workflow for the malonic ester synthesis of this compound.

Alternative Synthetic Routes

While malonic ester synthesis is a reliable method, other approaches can also be employed:

-

Oxidation of 3-Ethyl-1-pentanol or 3-Ethylpentanal: The corresponding primary alcohol or aldehyde can be oxidized to the carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent. This method is straightforward but may require the prior synthesis of the alcohol or aldehyde precursor.

-

Catalytic Carboxylation: Modern catalytic methods, such as the hydrocarboxylation of alkenes, present a more atom-economical approach. In principle, the catalytic addition of carbon monoxide and a hydrogen source to 3-heptene could yield this compound. These methods often employ transition metal catalysts and are an area of active research.

Table 2: Comparison of Synthetic Methodologies

| Method | Starting Materials | Typical Yield | Advantages | Disadvantages |

| Malonic Ester Synthesis | Diethyl malonate, Ethyl bromide | 60-70%[4] | Reliable, well-established, good yield | Multi-step, uses stoichiometric base |

| Oxidation | 3-Ethyl-1-pentanol or 3-Ethylpentanal | Variable | Can be high-yielding, straightforward | Precursor may not be readily available |

| Catalytic Carboxylation | 3-Heptene, CO, H₂ source | Variable | Atom-economical, potentially greener | May require specialized catalysts and conditions |

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use as a reference standard or as a building block in further synthesis.[2] The data presented below are compiled from authoritative databases and are crucial for quality control and analytical method development.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| Boiling Point | 209-211 °C | ChemicalBook |

| Density | 0.923 g/mL at 25 °C | ChemicalBook |

| Refractive Index | 1.426 | ChemicalBook |

| Flash Point | 113 °C | ChemicalBook |

| pKa | ~4.8 | Predicted |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following data are representative of the expected spectra and are available for reference in the Spectral Database for Organic Compounds (SDBS).[6][7][8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl and pentanoic acid moieties. The methine proton at the C3 position will appear as a multiplet, coupled to the adjacent methylene protons. The terminal methyl groups of the ethyl substituents will present as a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, providing a clear carbon fingerprint.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (130.18 g/mol ), along with characteristic fragmentation patterns.

Applications and Biological Significance

This compound is more than just a synthetic intermediate; as a branched-chain fatty acid (BCFA), it belongs to a class of molecules with emerging biological significance.[11][12][13][14][15]

Role as a Synthetic Precursor in Drug Development

The structural motif of this compound is found in various biologically active molecules. Its carboxylic acid functional group allows for a wide range of chemical transformations, such as amidation and esterification, making it a valuable building block for creating libraries of compounds for drug discovery.[16][17][18][19][20]

A notable structural analogue is valproic acid (2-propylpentanoic acid) , a widely used antiepileptic drug and mood stabilizer.[17][21][22][23] The clinical success of valproic acid highlights the therapeutic potential of small, branched-chain fatty acids and provides a strong rationale for the exploration of its analogues, such as this compound, in neuroscience and other therapeutic areas.

Potential as a Bioactive Molecule

Recent research has begun to uncover the roles of BCFAs in various biological processes. While specific studies on this compound are limited, there is evidence to suggest it may act as an inhibitor of key enzymes involved in cellular metabolism and epigenetic regulation.[24]

-

Histone Deacetylase (HDAC) Inhibition: Valproic acid is a known HDAC inhibitor, and it is plausible that this compound shares this activity.[17][22] HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells by altering the acetylation state of histones and other proteins.[24]

-

Fatty Acid Synthase (FASN) Inhibition: There are indications that this compound may inhibit fatty acid synthase, a key enzyme in the de novo synthesis of fatty acids.[24] FASN is often overexpressed in cancer cells to meet the high demand for lipids for membrane biogenesis and signaling.

Caption: Putative mechanisms of action for this compound.

Conclusion and Future Directions

This compound is a well-defined chemical entity with a solid foundation in classic organic synthesis. Its true potential, however, may lie in its biological activities. As a branched-chain fatty acid and a structural analogue of the blockbuster drug valproic acid, it represents an intriguing starting point for the development of new therapeutics.

Future research should focus on a more detailed exploration of its biological targets, including quantitative assays to determine its potency as an HDAC and FASN inhibitor. Furthermore, the synthesis of derivatives of this compound could lead to the discovery of novel compounds with enhanced therapeutic properties. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 58888-87-2 | Axios Research [axios-research.com]

- 3. This compound | 58888-87-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Pentanoic acid, 3-methyl-, ethyl ester [webbook.nist.gov]

- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 7. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 8. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 9. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 10. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 11. Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching gr… [ouci.dntb.gov.ua]

- 12. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 15. researchgate.net [researchgate.net]

- 16. Drug precursors - Wikipedia [en.wikipedia.org]

- 17. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. unodc.org [unodc.org]

- 19. deaecom.gov [deaecom.gov]

- 20. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 21. Valproate - Wikipedia [en.wikipedia.org]

- 22. acs.org [acs.org]

- 23. researchgate.net [researchgate.net]

- 24. This compound | 58888-87-2 | ICA88887 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Solubility of 3-Ethylpentanoic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 3-ethylpentanoic acid in organic solvents, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the practical application of this knowledge.

Introduction: The Significance of Solubility in Scientific Research

Solubility, a fundamental physicochemical property, dictates the behavior of a compound in a given solvent system. For a molecule like this compound, a branched-chain carboxylic acid, understanding its solubility profile is paramount in a multitude of applications. In pharmaceutical development, solubility influences drug absorption, distribution, metabolism, and excretion (ADME) properties, directly impacting bioavailability. In chemical synthesis and process chemistry, solvent selection based on solubility is critical for reaction kinetics, purification, and crystallization processes. This guide will equip the reader with the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of this compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces and thermodynamics. The dissolution of this compound in an organic solvent is an equilibrium process where the energy required to break the solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of solute-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The carboxylic acid functional group of this compound is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Protic solvents like alcohols (e.g., methanol, ethanol) can engage in strong hydrogen bonding with the carboxylic acid, leading to high solubility. Aprotic polar solvents such as acetone and ethyl acetate can act as hydrogen bond acceptors, also promoting solubility.

-

Dipole-Dipole Interactions: The carbonyl group in this compound imparts a significant dipole moment to the molecule. Polar aprotic solvents with large dipole moments (e.g., dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)) can effectively solvate the acid through these interactions.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar alkyl backbone of this compound, including the ethyl branch, interacts with nonpolar solvents like hexane and toluene through these weaker, transient forces. As the size of the nonpolar alkyl chain increases in carboxylic acids, their solubility in polar solvents tends to decrease, while solubility in nonpolar solvents increases[1].

The thermodynamic favorability of dissolution is described by the Gibbs free energy change (ΔG_sol):

ΔG_sol = ΔH_sol - TΔS_sol

Where ΔH_sol is the enthalpy of solution and ΔS_sol is the entropy of solution. A negative ΔG_sol indicates a spontaneous dissolution process. The enthalpy term reflects the net energy change from breaking and forming bonds, while the entropy term relates to the increase in disorder as the solute dissolves.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting and interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [2][3] |

| Molecular Weight | 130.18 g/mol | [2][3] |

| Boiling Point | 212 °C | [4] |

| Density | 0.9 ± 0.1 g/cm³ | [4] |

| XLogP3 | 2.1 |

The XLogP3 value of 2.1 suggests a moderate lipophilicity, indicating that this compound will exhibit appreciable solubility in both polar and nonpolar organic solvents, a notion that will be explored experimentally.

Experimental Determination of Solubility: A Validated Protocol

While predictive models can offer initial estimates, precise and reliable solubility data must be determined experimentally. The isothermal shake-flask method is the gold standard for determining equilibrium solubility. This protocol provides a self-validating system to ensure data integrity.

Diagram of the Experimental Workflow

Caption: A streamlined workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound. The visual presence of undissolved solid is crucial for ensuring that equilibrium is reached.

-

Add a precise volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, dichloromethane, chloroform, toluene, hexane, DMSO, DMF) to each vial.

-

Securely cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator with agitation (e.g., an orbital shaker or rotator). A standard temperature of 25 °C is often used, but this can be varied to study the temperature dependence of solubility.

-

Allow the solutions to equilibrate for a sufficient period, typically 24 to 72 hours. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sampling and Filtration:

-

Once equilibrium is established, carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.

-

Immediately filter the sample through a syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial. This step is critical to remove any undissolved micro-particulates, which would lead to an overestimation of solubility.

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant can be accurately determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are preferred for their sensitivity and specificity[5][6].

-

HPLC Method Development (Illustrative Example):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has some absorbance (typically low for non-aromatic carboxylic acids, so other methods may be better) or, more universally, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment. Inject these standards to generate a calibration curve by plotting the instrument response versus concentration. The linearity of this curve (R² > 0.99) is a key validation point.

-

Sample Analysis: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Repeat the entire experiment at least in triplicate to ensure the reproducibility of the results and report the mean solubility with the standard deviation.

-

Expected Solubility Profile and Discussion

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its structure and the properties of the solvents.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the acid's carboxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, DMSO, DMF | High to Moderate | Dipole-dipole interactions and the ability of these solvents to act as hydrogen bond acceptors. DMSO and DMF are particularly strong solvents for a wide range of organic molecules[7]. |

| Nonpolar Aromatic | Toluene | Moderate | Van der Waals forces between the solvent's aromatic ring and the acid's alkyl chain. Some weak π-interactions may also contribute. |

| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | Primarily driven by weaker van der Waals forces. The "like dissolves like" principle suggests some solubility due to the nonpolar alkyl portion of the acid. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions and the ability to dissolve a wide range of organic compounds. |

It is important to note that the presence of water can significantly enhance the solubility of carboxylic acids in some organic solvents[8][9][10]. This is due to the formation of hydrogen-bonded networks involving the acid, the organic solvent, and water.

Visualizing Molecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and different types of organic solvents.

Caption: Key intermolecular forces governing solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. The emphasis has been placed on the underlying scientific principles and a robust, validated experimental protocol. For researchers in drug development and chemical synthesis, the methodologies outlined here will enable the generation of high-quality, reliable solubility data, which is a critical prerequisite for successful project outcomes.

Future work could involve the systematic determination of the solubility of this compound in a wide range of binary solvent mixtures, which are often employed in industrial processes. Additionally, the application of predictive models, such as COSMO-RS or machine learning algorithms, trained with experimentally determined data, could further accelerate solvent screening for specific applications[11][12].

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H14O2 | CID 134460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58888-87-2 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4728-30-7 | CAS DataBase [chemicalbook.com]

- 6. [PDF] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 8. communities.springernature.com [communities.springernature.com]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 10. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 3-Ethylpentanoic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpentanoic acid (CAS No. 58888-87-2), a branched-chain carboxylic acid, has emerged from relative obscurity to become a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] This guide provides a comprehensive overview of this compound, tracing its probable historical synthesis through classical methods to modern preparative techniques. It will delve into its physicochemical properties, spectroscopic characterization, and burgeoning applications as a synthetic intermediate and a biologically active compound. Particular focus will be given to its role as a histone deacetylase (HDAC) inhibitor and its potential in drug discovery.[3][4]

Introduction: The Significance of a Branched-Chain Carboxylic Acid

This compound is a seven-carbon branched-chain fatty acid with the molecular formula C7H14O2.[1][3] Its structure, featuring an ethyl group at the third carbon position, imparts unique physical and chemical properties that distinguish it from its linear isomer, heptanoic acid.[1] These properties, including altered solubility and steric hindrance, make it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[2][5] While naturally occurring in the human body, its synthetic utility has driven much of the recent scientific interest.[3][6] This guide will explore the journey of this compound from its likely origins in early organic synthesis to its current-day applications.

Historical Perspective: A Probable Path to Discovery

While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis can be logically inferred to have originated from the well-established methodologies for the creation of substituted carboxylic acids developed in the 19th and early 20th centuries. The most probable historical route to its first synthesis is the malonic ester synthesis .

The Malonic Ester Synthesis: A Classic Approach

The malonic ester synthesis is a versatile and time-honored method for preparing substituted acetic acids.[7][8] Given its reliability, it is highly probable that this compound was first synthesized using this procedure. The synthesis involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.[8][9]

Conceptual Workflow of Malonic Ester Synthesis for this compound:

Caption: A logical workflow for the synthesis of this compound via the malonic ester synthesis.

Experimental Protocol: A Probable Historical Synthesis

The following protocol is a representative, step-by-step methodology for the synthesis of this compound based on the principles of the malonic ester synthesis.

-

Preparation of Diethyl ethylmalonate:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To the cooled sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Slowly add one equivalent of ethyl bromide to the resulting solution.

-

Reflux the mixture for several hours to ensure complete mono-alkylation.

-

Isolate the diethyl ethylmalonate by distillation under reduced pressure.

-

-

Second Alkylation to form Diethyl diethylmalonate:

-

Repeat the process by reacting diethyl ethylmalonate with another equivalent of sodium ethoxide and ethyl bromide.

-

Reflux the mixture to yield diethyl diethylmalonate.

-

Purify the product by distillation.

-

-

Hydrolysis and Decarboxylation:

-

Saponify the purified diethyl diethylmalonate by refluxing with a concentrated solution of sodium hydroxide.

-

Acidify the resulting solution of the disodium salt with a strong acid (e.g., sulfuric acid).

-

Heat the acidified solution to induce decarboxylation of the resulting diethylmalonic acid.

-

The this compound can then be isolated by extraction with an organic solvent, followed by drying and distillation.

-

Modern Synthetic Methodologies

While the malonic ester synthesis remains a viable route, modern organic chemistry offers more streamlined and efficient methods for the preparation of this compound. These often involve the oxidation of corresponding aldehydes or alcohols.

Oxidation of 3-Ethylpentanal